2-Pyrimidineacetic acid

Overview

Description

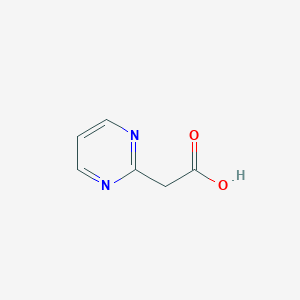

2-Pyrimidineacetic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds with a structure similar to pyridine, featuring two nitrogen atoms at positions 1 and 3 in the six-membered ring. These compounds are important in various biological processes and are key components of nucleic acids. Pyrimidine derivatives have been extensively studied due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One common approach is the "Principal Synthesis," which involves the cyclization of beta-dicarbonyl compounds with N-C-N compounds, such as amidines, urea, and guanidines . For instance, novel pyrimidine derivatives have been synthesized by condensation reactions involving uracil and its substituted derivatives with dibenzyl-L-ascorbic acid . Additionally, 5-pyrimidylboronic acid and its derivatives have been synthesized through lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions . A one-pot synthesis approach has also been reported for the creation of a library of 2,4,5-substituted pyrimidines, which were screened for antitumor activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the Z-configuration of the C4'=C5' double bond in certain pyrimidine derivatives was deduced from their NMR spectra and connectivities in COSY, ROESY, and HMBC spectra . The X-ray crystal structures of some pyrimidine compounds have also been reported, providing detailed insights into their three-dimensional conformations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. Suzuki cross-coupling reactions are commonly used to introduce different substituents into the pyrimidine ring . Other reactions include aminolysis, which has been used to attach amino acid residues to the 2-position of pyrimidines . Additionally, oxidative addition reactions have been employed to append aryl thiols to pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit good solubility in common organic solvents and have been shown to possess good thermal stability . Their optical and electrochemical properties can be studied using fluorescence spectroscopy and cyclic voltammetry, respectively. For instance, certain pyrimidine-based copolymers emit green light under UV irradiation and exhibit bathochromic shifts when protonated . The anti-bacterial activity of some 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has also been evaluated, with some compounds showing excellent inhibition against tested bacteria .

Scientific Research Applications

1. Role in Nucleic Acid Synthesis and Chemotherapeutic Potential

2-Pyrimidineacetic acid derivatives have been studied for their role in nucleic acid synthesis. Research has indicated that these derivatives might lead to fundamental knowledge of the roles of pyrimidine and purine bases in growth. There's also a potential for discovering new chemotherapeutic agents, as parasitic tissues generally depend on a rapid synthesis of nucleic acids for survival. This could be relevant in treating bacterial, viral, rickettsial, and neoplastic diseases (Hitchings, Elion, Falco, Russell, & Vanderwerff, 1950).

2. Fluorescence Sensing and Imaging Applications

Pyrimidine-based derivatives have been synthesized with applications in fluorescence sensing and imaging. For instance, a study on hexahydroquinazolin-2-amine-based fluorescence sensors for detecting Cu2+ ions revealed that pyrimidine-based compound 2c showed high selectivity and sensitivity. This compound is effective as a fluorescence probe and imaging agent, demonstrating the potential of pyrimidineacetic acid derivatives in sensing and imaging applications (Wang et al., 2017).

3. Enhancing Pyrimidine Motif Triplex DNA Formation

This compound derivatives have been shown to play a role in stabilizing pyrimidine motif triplex DNA at physiological pH, crucial for improving its therapeutic potential. Such stabilization could lead to progress in therapeutic applications, particularly in gene expression control in vivo (Torigoe, Hari, Sekiguchi, Obika, & Imanishi, 2001).

4. Biological Activities and Antioxidant Properties

Research has shown that pyrimidine nucleus and its derivatives possess a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory activities. Studies on bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes revealed promising antioxidant activity, indicating the potential of these compounds in various biomedical applications (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

5. Role in Anticancer Drug Development

This compound derivatives have been evaluated for their potential in anticancer drug development. For instance, ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have shown notable antiproliferative activity, suggesting their potential as anticancer drug candidates (Pierroz et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

2-Pyrimidineacetic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is used in the preparation of pyrimidine derivatives for treating and preventing sexual dysfunction . .

Biochemical Pathways

Pyrimidines, including this compound, are integral components of key biological molecules such as DNA and RNA . They participate in diverse cellular functions, including the synthesis of nucleic acids, regulation of enzymatic reactions, and energy production . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature . In these pathways, the pyrimidine ring is synthesized first, and PRPP (phosphoribosyl pyrophosphate) is the source for the ribose 5-phosphate added to the pyrimidine ring .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored in a dry place, under -20°C

properties

IUPAC Name |

2-pyrimidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCYZPJUABYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494580 | |

| Record name | (Pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66621-73-6 | |

| Record name | (Pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)